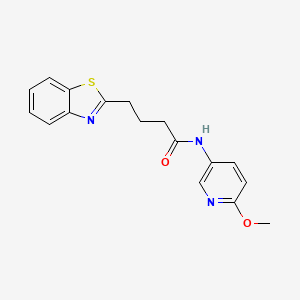
4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide, also known as BMB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzothiazole derivatives and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide involves the inhibition of various enzymes and proteins that are involved in cell growth and survival. 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide can alter the expression of genes that are involved in cancer cell growth and survival. Additionally, 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide can inhibit the activity of protein kinases, which are enzymes that regulate cell signaling pathways. By inhibiting protein kinases, 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide can disrupt the signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the prevention of neuronal death. 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide in lab experiments is its ability to inhibit the activity of HDACs and protein kinases, which are important targets for drug discovery. Additionally, 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide has been shown to have low toxicity and can be easily synthesized in the lab. However, one of the limitations of using 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide, including the development of new derivatives with improved solubility and potency. Additionally, further studies are needed to explore the potential use of 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide in other scientific research applications, such as inflammation and autoimmune diseases. Finally, more research is needed to understand the mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide and its potential side effects.
Méthodes De Synthèse
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide involves a multi-step process that includes the reaction of 2-aminobenzothiazole with 3-bromo-6-methoxypyridine, followed by the addition of butanoyl chloride. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide has been studied for its potential use in various scientific research applications, including cancer research, neuroprotection, and drug discovery. Studies have shown that 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide has also been shown to have neuroprotective effects and can prevent the death of neurons in the brain. Additionally, 4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide has been studied for its potential use in drug discovery, as it can act as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-(6-methoxypyridin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-22-16-10-9-12(11-18-16)19-15(21)7-4-8-17-20-13-5-2-3-6-14(13)23-17/h2-3,5-6,9-11H,4,7-8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCZHYFMLZPPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CCCC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

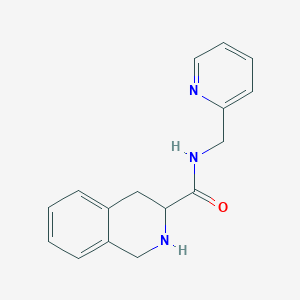



![3-chloro-6-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B7469530.png)

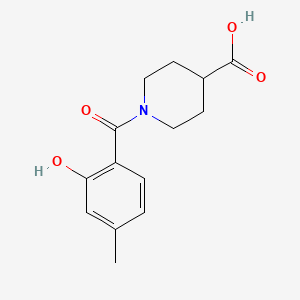
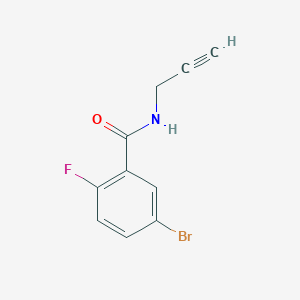

![2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide](/img/structure/B7469579.png)
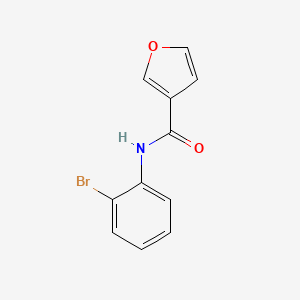
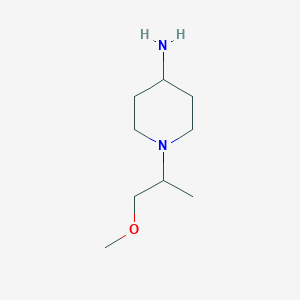
![Methyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7469597.png)
![N-butan-2-yl-2-[8-(3-cyclopentylpropanoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7469602.png)